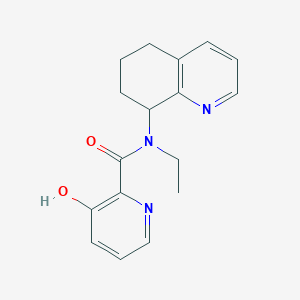![molecular formula C15H15N5O2S B7631551 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631551.png)
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is commonly used to inhibit serine proteases. PMSF is a white crystalline powder that is soluble in water and ethanol.
作用机制
The mechanism of action of 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is based on its ability to react with the active site of serine proteases. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide reacts with the serine residue in the active site of the protease, forming a covalent bond. This covalent bond prevents the protease from binding to its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects:
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of serine proteases, including trypsin, chymotrypsin, and thrombin. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide has also been shown to inhibit the activity of proteases in cell lysates and tissue homogenates. In addition, 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide has been shown to have an effect on the stability of proteins, and it has been used to stabilize proteins during purification.
实验室实验的优点和局限性
One of the main advantages of using 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in lab experiments is its ability to inhibit serine proteases. This makes it a useful tool for studying the activity of proteases in various biological systems. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is also relatively easy to use and is readily available. However, there are some limitations to using 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in lab experiments. One limitation is that it can react with other proteins, leading to non-specific inhibition. In addition, 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
未来方向
There are many future directions for the use of 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in scientific research. One area of interest is the development of new protease inhibitors that are more specific and less toxic than 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide. Another area of interest is the use of 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Finally, 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide could be used in the development of new diagnostic tools for the detection of protease activity in biological samples.
合成方法
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide can be synthesized by reacting 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine with chlorosulfonic acid. The resulting product is then treated with ammonia to produce 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide. This synthesis method has been widely used and is considered to be efficient.
科学研究应用
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is commonly used in scientific research as a protease inhibitor. It is used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is also used to inhibit the activity of proteases in cell lysates and tissue homogenates. It is used in a variety of research fields, including biochemistry, molecular biology, and cell biology.
属性
IUPAC Name |
2-[(2-imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c16-23(21,22)14-6-3-7-18-15(14)19-10-12-4-1-2-5-13(12)20-9-8-17-11-20/h1-9,11H,10H2,(H,18,19)(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBCMRUZPJRLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC=N2)S(=O)(=O)N)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea](/img/structure/B7631482.png)
![(2R)-1-[(2-ethylsulfanylcyclohexyl)amino]butan-2-ol](/img/structure/B7631483.png)
![4-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B7631484.png)
![N-(2-fluoro-6-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7631489.png)
![3-(2,2-Diphenylethyl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631501.png)

![3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole](/img/structure/B7631521.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[[1-(3-methylphenyl)cyclopentyl]methyl]urea](/img/structure/B7631529.png)
![2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631533.png)
![N-[4-[(2-methylfuran-3-yl)sulfonylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7631538.png)
![N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631558.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[(1-thiophen-2-ylcyclohexyl)methyl]urea](/img/structure/B7631567.png)
![3-(3-Ethoxyspiro[3.5]nonan-1-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631577.png)
![2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B7631580.png)